molecular formula C21H24FN3O4 B2615971 Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate CAS No. 896362-80-4

Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate

Cat. No. B2615971
CAS RN: 896362-80-4
M. Wt: 401.438
InChI Key: HQWHEHSUBDBZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C21H24FN3O4 and its molecular weight is 401.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Studies on compounds with similar structural features, such as piperazine derivatives, have been conducted to understand their crystal structures, which is crucial for the development of new materials and drugs. For example, the crystal structure analysis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals the conformation of molecules in the solid state, providing insights into molecular interactions and stability (Faizi, Ahmad, & Golenya, 2016).

Antimicrobial Activities

Compounds containing piperazine and related structural motifs have been synthesized and evaluated for their antimicrobial properties. This includes novel triazole derivatives, indicating a broad potential for developing new antimicrobials targeting resistant strains of bacteria and fungi (Bektaş et al., 2007).

Synthesis and Characterization of Derivatives

Research on the synthesis and biological evaluation of carbazole derivatives incorporating piperazine suggests potential for anticancer and antimicrobial applications. These studies involve synthesizing novel compounds and assessing their activity against various cancer cell lines and pathogens, highlighting the utility of such compounds in developing new therapeutic agents (Sharma, Kumar, & Pathak, 2014).

Luminescent Properties and Photo-induced Electron Transfer

Studies on naphthalimides with piperazine substituents have explored their luminescent properties and potential for photo-induced electron transfer, indicating applications in the development of new materials for electronics and photonics (Gan, Chen, Chang, & Tian, 2003).

Synthesis of Bioactive Molecules

The synthesis of compounds with piperazine and fluorophenyl groups has led to the discovery of molecules with significant biological activities, such as antimicrobial agents. This underscores the importance of these structural motifs in medicinal chemistry and drug design (Rameshkumar et al., 2003).

properties

IUPAC Name

methyl N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-27-21(26)23-13-18(15-2-7-19-20(12-15)29-14-28-19)25-10-8-24(9-11-25)17-5-3-16(22)4-6-17/h2-7,12,18H,8-11,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWHEHSUBDBZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.